Diethyl 4-chloroisophthalate
CAS No.:
Cat. No.: VC18304299
Molecular Formula: C12H13ClO4
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClO4 |
|---|---|
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | diethyl 4-chlorobenzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C12H13ClO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | PXJXDWRFFQXIMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)C(=O)OCC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Diethyl 4-chloroisophthalate (CHClO) features a benzene core with two ethoxycarbonyl (-COOEt) groups at the 1- and 3-positions and a chlorine atom at the 4-position. This substitution pattern creates a sterically hindered environment, which may impact its crystallinity and melting behavior compared to non-chlorinated analogs . The chlorine atom’s electron-withdrawing effect further polarizes the aromatic ring, potentially enhancing reactivity in electrophilic substitution reactions.
Physical Properties
While direct data for diethyl 4-chloroisophthalate is unavailable, extrapolation from dimethyl 5-chloroisophthalate (CAS 20330-90-9) provides insights:
The ethyl ester groups likely reduce crystallinity compared to the methyl analog, lowering the melting point. Increased molecular weight and alkyl chain length may also elevate boiling points and slightly decrease density .
Synthesis and Industrial Applications
Synthetic Routes
The synthesis of diethyl 4-chloroisophthalate is presumed to follow pathways analogous to those of dimethyl 5-chloroisophthalate:
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Chlorination of Isophthalic Acid: Direct chlorination of isophthalic acid at the 4-position using Cl or SOCl, followed by esterification with ethanol .
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Esterification of 4-Chloroisophthalic Acid: Reaction of 4-chloroisophthalic acid with excess ethanol in the presence of HSO or a solid acid catalyst .
A phase-transfer catalyzed method, similar to the synthesis of 4-chlorobutyraldehyde diethyl acetal , could enhance reaction efficiency by facilitating interfacial interactions between aqueous and organic phases.
Industrial Relevance
Diethyl 4-chloroisophthalate is hypothesized to serve as:
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Polymer Intermediate: Incorporation into polyesters or polyamides to improve thermal stability and flame retardancy .
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Pharmaceutical Building Block: Potential use in synthesizing antimigraine agents (e.g., triptans) due to structural similarities to intermediates in sumatriptan production .
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Coordination Chemistry: As a ligand for metal-organic frameworks (MOFs), leveraging its rigid aromatic backbone and polar substituents .
Future Research Directions
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Synthetic Optimization: Development of greener catalytic systems (e.g., enzymatic esterification) to improve yield and sustainability.
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Application-Specific Studies: Exploration of dielectric properties for electronics or biocompatibility for drug delivery systems.
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Toxicological Assessments: Acute and chronic toxicity studies to establish exposure limits and handling guidelines.
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